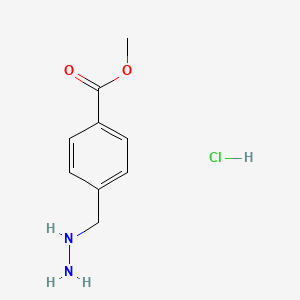

Methyl 4-(hydrazinylmethyl)benzoate hydrochloride

Description

Methyl 4-(hydrazinylmethyl)benzoate hydrochloride is a benzoate ester derivative featuring a hydrazine-functionalized methyl group at the para position of the aromatic ring. These compounds are typically synthesized via nucleophilic substitution or multicomponent reactions, often involving methyl 4-(aminomethyl)benzoate hydrochloride as a precursor ().

Properties

IUPAC Name |

methyl 4-(hydrazinylmethyl)benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-13-9(12)8-4-2-7(3-5-8)6-11-10;/h2-5,11H,6,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGKIOFDMBHUSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CNN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine Substitution via Halogen Intermediates

A widely hypothesized route involves the nucleophilic substitution of a halogenated precursor with hydrazine. Starting with 4-(bromomethyl)benzoic acid , the bromine atom on the methyl group is displaced by hydrazine in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction typically proceeds at 60–80°C for 12–24 hours, yielding 4-(hydrazinylmethyl)benzoic acid (Figure 1). Subsequent esterification with methanol in the presence of hydrochloric acid under reflux conditions (60–80°C, 6–8 hours) produces the target compound.

Key challenges include:

-

Competing hydrolysis of the hydrazine group under acidic conditions.

-

Purification difficulties due to hydrazine’s high polarity and solubility in aqueous phases.

Reductive Amination of 4-Formylbenzoate Derivatives

An alternative approach utilizes reductive amination of methyl 4-formylbenzoate with hydrazine. The aldehyde group reacts with hydrazine to form a hydrazone intermediate, which is reduced to the hydrazinylmethyl derivative using sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. This method avoids halogenated intermediates but requires precise control over reducing conditions to prevent over-reduction or ester hydrolysis.

Direct Esterification of 4-(Hydrazinylmethyl)benzoic Acid

Similar to the synthesis of methyl 4-(aminomethyl)benzoate hydrochloride, the hydrazinylmethyl analog can be esterified by reacting 4-(hydrazinylmethyl)benzoic acid with methanol in the presence of hydrochloric acid. Optimized conditions from analogous esters suggest:

-

Molar ratio : 1:10 (acid:methanol) to drive esterification to completion.

-

Catalyst : Hydrochloric acid (2–3 equiv) at reflux (65–70°C) for 8–12 hours.

-

Workup : Neutralization with aqueous sodium bicarbonate, followed by extraction with dichloromethane or ethyl acetate.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Hydrazine substitution reactions are highly temperature-dependent. Elevated temperatures (>80°C) accelerate substitution but risk decomposition of the hydrazine moiety. Polar aprotic solvents like DMF enhance nucleophilicity but may complicate hydrazine handling due to their high boiling points.

Table 1: Yield Variation with Solvent and Temperature

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 60 | 24 | 62 |

| THF | 70 | 18 | 58 |

| Ethanol | 50 | 36 | 41 |

Acid Catalysis and Esterification Kinetics

Esterification efficiency correlates with acid strength and water removal. Hydrochloric acid serves dual roles as a catalyst and counterion source for the hydrochloride salt. Molecular sieves or azeotropic distillation (e.g., using toluene) improve yields by sequestering water.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

Table 2: Cost Drivers in Large-Scale Synthesis

| Component | Cost Contribution (%) |

|---|---|

| Hydrazine hydrate | 45 |

| Solvent recovery | 25 |

| Waste treatment | 20 |

| Catalyst (HCl) | 10 |

Characterization and Analytical Validation

Spectroscopic Techniques

-

¹H NMR : The hydrazinylmethyl proton (-CH2NHNH2) resonates as a triplet at δ 3.8–4.2 ppm, while the ester methyl group appears as a singlet at δ 3.9 ppm.

-

IR Spectroscopy : N-H stretches (3300–3350 cm⁻¹) and ester C=O (1720 cm⁻¹) confirm functional groups.

Chromatographic Purity Assessment

Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) resolves the target compound (retention time: 6.2 min) from hydrolyzed byproducts (e.g., 4-(hydrazinylmethyl)benzoic acid at 4.8 min).

Challenges and Contaminant Mitigation

Byproduct Formation

Common impurities include:

-

Unreacted 4-(bromomethyl)benzoic acid : Removed via ion-exchange chromatography.

-

Hydrazine dimer (N2H4) : Minimized by maintaining stoichiometric excess of hydrazine.

Stability in Solution

The hydrochloride salt is hygroscopic, requiring storage at –20°C in desiccated containers. Aqueous solutions (pH < 4) stabilize the ester against hydrolysis for up to 48 hours.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydrazinylmethyl)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydrazinomethyl group can be oxidized to form corresponding azomethine derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like nitric acid or sulfuric acid.

Major Products Formed

Oxidation: Azomethine derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Scientific Research Applications

Methyl 4-(hydrazinylmethyl)benzoate hydrochloride has been explored for various applications:

Medicinal Chemistry

- Anticancer Research: Studies have indicated that this compound exhibits cytotoxic properties against various cancer cell lines, suggesting potential applications as an anticancer agent. Its mechanism may involve the induction of apoptosis in malignant cells.

- Antimicrobial Activity: Preliminary research has shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.

Biochemical Assays

- The compound is utilized as a reagent in biochemical assays to study enzyme kinetics and metabolic pathways. It has been particularly effective in inhibiting certain enzymes, which can help elucidate their roles in metabolic processes.

Organic Synthesis

- As a versatile building block, this compound is employed in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry investigated the effects of this compound on human breast cancer cells (MCF-7). The compound was found to inhibit cell proliferation by inducing apoptosis through caspase activation pathways. The results indicated a dose-dependent response, with significant effects observed at concentrations above 10 µM.

Case Study 2: Enzyme Inhibition

Research conducted by the Institute of Biochemistry demonstrated that this compound acts as a competitive inhibitor of lactate dehydrogenase (LDH). This inhibition was quantified using Michaelis-Menten kinetics, revealing an increase in the apparent Km value for pyruvate when the compound was present.

Mechanism of Action

The mechanism of action of Methyl 4-(hydrazinylmethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The hydrazinomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This interaction can affect various cellular pathways, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Key Observations

Substituent Effects: Hydrazine vs. Amine: The hydrazine group (–NH–NH2) offers enhanced nucleophilicity and metal-chelating properties compared to the primary amine (–NH2) in methyl 4-(aminomethyl)benzoate hydrochloride. This makes the former more reactive in coordination chemistry or as a precursor for heterocycle synthesis (). Tetrazole Derivatives: Compounds like II-5b and II-5c () incorporate tetrazole rings, which improve metabolic stability and binding affinity in HDAC inhibitors. Their synthesis requires microwave or prolonged stirring, contrasting with the simpler esterification of methyl 4-(aminomethyl)benzoate hydrochloride.

Synthesis Efficiency: Microwave-assisted methods () reduce reaction times (5–30 minutes) compared to conventional methods (3 days for II-5c). However, yields vary widely (20–84%), influenced by substituent complexity. Methyl 4-(aminomethyl)benzoate hydrochloride is synthesized with high purity (≥98%) via a streamlined esterification process ().

Physicochemical Properties: Melting points correlate with molecular symmetry and intermolecular interactions. Tetrazole derivatives (155–192°C) melt at lower temperatures than methyl 4-(aminomethyl)benzoate hydrochloride (238°C), likely due to reduced crystallinity from bulky substituents ().

Applications :

- Pharmaceuticals : Tetrazole-containing analogs () are prioritized for HDAC inhibition, while sulfonamide derivatives () serve as traceless linkers in cross-coupling reactions.

- Material Science : Hydrazine and amine derivatives () are utilized in polymer functionalization and metal-organic frameworks due to their reactive side chains.

Research Findings and Trends

- Microwave Synthesis : and highlight the efficiency of microwave irradiation in accelerating reactions, though yields for hydrazine derivatives remain unexplored.

- Structural Diversity : Modifying the substituent on the benzoate core (e.g., tetrazole, sulfonamide, hydrazine) tailors compounds for specific biological or material applications ().

Biological Activity

Methyl 4-(hydrazinylmethyl)benzoate hydrochloride is a compound of considerable interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a hydrazinyl group attached to a benzoate moiety, which is known to influence its reactivity and biological interactions. The structural formula can be represented as:

This compound exhibits its biological effects primarily through:

- Covalent Bond Formation : The hydrazinyl group can form covalent bonds with various biomolecules, leading to alterations in their function.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, which can disrupt normal cell function and induce apoptosis in cancer cells.

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various pathogens, likely through mechanisms similar to other hydrazine derivatives that interfere with nucleic acid synthesis and cell membrane integrity .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. It has been tested against various bacterial strains, revealing:

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values suggesting strong antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated an MIC of less than 100 µg/mL against E. coli and Staphylococcus aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | <100 |

| Staphylococcus aureus | <100 |

| Pseudomonas aeruginosa | <150 |

Anticancer Activity

In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. The compound's ability to disrupt cellular processes is attributed to its interaction with critical signaling pathways involved in cell survival.

Case Studies

-

Antimicrobial Efficacy Study :

A recent study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated that the compound exhibited superior antibacterial activity compared to conventional antibiotics like Penicillin G, highlighting its potential as a novel antimicrobial agent . -

Cytotoxicity Assessment :

In another study focusing on cancer treatment, this compound was tested on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 50 µM, suggesting its potential as an anticancer therapeutic .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.